Azido-PEG1-NHS ester
CAS No.: 1807530-06-8
Cat. No.: VC0520216
Molecular Formula: C9H12N4O5
Molecular Weight: 256.22
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807530-06-8 |
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Molecular Formula | C9H12N4O5 |
Molecular Weight | 256.22 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-(2-azidoethoxy)propanoate |
Standard InChI | InChI=1S/C9H12N4O5/c10-12-11-4-6-17-5-3-9(16)18-13-7(14)1-2-8(13)15/h1-6H2 |
Standard InChI Key | MGKGKSFTIINDPY-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCN=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Azido-PEG1-NHS ester (CAS: 1807530-06-8) is a non-cleavable linker containing an azide group and an NHS ester connected through a short polyethylene glycol (PEG) chain . This bifunctional molecule serves as an important tool in bioconjugation chemistry due to its dual reactive groups that enable sequential or orthogonal coupling reactions.
Basic Chemical Information
The compound possesses several key chemical properties that contribute to its utility in research applications:
The molecular structure features an azide group (N₃) at one end and an NHS ester group at the other, connected by a short PEG linker. This arrangement provides the compound with both hydrophilic and reactive properties essential for its biochemical applications. The PEG component, while minimal in this PEG1 variant, contributes to improved solubility in aqueous media compared to non-PEG equivalents .
Structural Characteristics
Azido-PEG1-NHS ester's structure can be represented by the SMILES notation: C1CC(=O)N(C1=O)OC(=O)CCOCCN=[N+]=[N-] . This notation reflects the compound's key structural elements, including the azide group (N=[N+]=[N-]), the PEG linker (-OCCO-), and the NHS ester moiety. The structure includes several functional groups that determine its chemical reactivity and applications in bioconjugation chemistry.
Reaction Mechanisms
The utility of Azido-PEG1-NHS ester stems from the orthogonal reactivity of its two distinct functional groups, enabling selective and sequential bioconjugation reactions.
NHS Ester Reactions
The NHS ester component of the molecule reacts readily with primary amines (-NH₂) under mild conditions (pH 7-9) . This reaction results in the formation of stable amide bonds with proteins, amine-modified oligonucleotides, and other amine-containing molecules . The reaction occurs through nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group. This reaction is widely used for protein labeling and modification in aqueous buffers.
Azide Click Chemistry
The azide group participates in several click chemistry reactions, providing a versatile handle for further modifications:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with terminal alkynes in the presence of Cu(I) catalyst to form 1,4-disubstituted 1,2,3-triazoles . This reaction is highly selective and efficient, proceeding under mild conditions.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide can react with strained cyclooctynes such as DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) without the need for copper catalysts . This copper-free click chemistry is particularly valuable for applications in living systems where copper toxicity is a concern.
These orthogonal reaction pathways allow researchers to perform sequential modifications with high specificity and efficiency, making Azido-PEG1-NHS ester a valuable tool in bioconjugation chemistry.
Applications in Bioconjugation
Azido-PEG1-NHS ester finds extensive applications in various fields of biochemical research due to its dual-reactive nature and compatibility with bioconjugation strategies.
Protein Modification and Labeling
The NHS ester component reacts efficiently with primary amines in proteins, particularly the ε-amino groups of lysine residues and the N-terminal α-amino group . This reaction occurs under mild conditions (pH 7-9) and forms stable amide bonds, enabling:
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Fluorescent labeling of proteins for imaging applications
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Introduction of azide functionality into proteins for subsequent click chemistry modifications
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Protein PEGylation to improve pharmacokinetic properties
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Cross-linking of proteins to surfaces or other biomolecules
The selectivity of this reaction allows for controlled modification of proteins while preserving their biological activity and structure.
PROTAC Development
Proteolysis targeting chimeras (PROTACs) are bifunctional molecules that facilitate targeted protein degradation. Azido-PEG1-NHS ester serves as a valuable linker in PROTAC synthesis, connecting a target protein ligand with an E3 ubiquitin ligase recruiting moiety . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins, representing a promising approach in drug discovery and development. The compact size of the PEG1 linker in this compound can be advantageous when shorter distances between protein-binding ligands are desired .
Oligonucleotide Modification
The compound can be used to introduce azide functionality into amine-modified oligonucleotides . This modification enables:
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Conjugation of oligonucleotides to various molecules through click chemistry
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Development of oligonucleotide-based therapeutics and diagnostics
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Creation of DNA/RNA-protein conjugates for research applications
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Attachment of oligonucleotides to solid supports or nanoparticles
These applications highlight the versatility of Azido-PEG1-NHS ester in nucleic acid research and therapeutic development.
Comparison with Other PEG Derivatives
Azido-PEG1-NHS ester belongs to a family of PEG-based crosslinkers that vary in PEG chain length and reactive groups. The PEG1 designation indicates the shortest PEG chain length in this series.
Effect of PEG Chain Length
The short PEG chain in Azido-PEG1-NHS ester provides minimal spacing between reactive groups while still improving water solubility compared to non-PEG equivalents. Longer PEG chains (PEG2, PEG4, PEG8, etc.) in similar compounds provide:
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Increased water solubility
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Greater flexibility and distance between connected molecules
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Enhanced biocompatibility
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Reduced immunogenicity in biological applications
The selection of appropriate PEG chain length depends on the specific requirements of each application, with Azido-PEG1-NHS ester being preferred when minimal spacing is desired.
Alternative Functional Groups
While Azido-PEG1-NHS ester combines azide and NHS ester functionalities, numerous variations exist with alternative reactive groups:
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DBCO-PEG-NHS esters for copper-free click chemistry
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Maleimide-PEG-NHS esters for sequential amine and thiol conjugation
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Alkyne-PEG-NHS esters as complementary partners for azide-containing molecules
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Biotin-PEG-NHS esters for avidin/streptavidin-based applications
This diversity of functional groups enables researchers to select the optimal combination for their specific bioconjugation requirements.
Research Applications and Future Directions
The unique properties of Azido-PEG1-NHS ester position it as a valuable tool in various research domains with promising future applications.
Current Research Applications
Current research utilizing Azido-PEG1-NHS ester spans multiple disciplines:
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Development of targeted drug delivery systems
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Protein-drug conjugates for enhanced therapeutic applications
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Biomaterial functionalization for tissue engineering
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Surface modification of nanoparticles for biomedical applications
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Synthesis of molecular imaging probes
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Creation of antibody-drug conjugates for targeted cancer therapy
The ability to perform orthogonal bioconjugation reactions makes this compound particularly valuable in complex biomolecular engineering applications.
Emerging Applications
Emerging applications for Azido-PEG1-NHS ester include:
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Development of multi-functional biomaterials for regenerative medicine
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Creation of synthetic biological circuits using precisely modified components
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Construction of bioorthogonal sensors for in vivo imaging and diagnostics
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Design of novel PROTAC molecules for targeted protein degradation
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Development of DNA-encoded library technologies for drug discovery
These applications leverage the compound's ability to facilitate selective and controlled chemical modifications in complex biological settings.
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